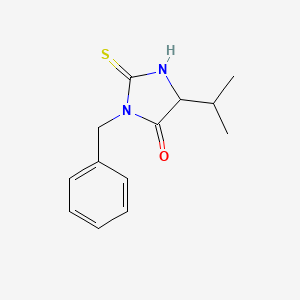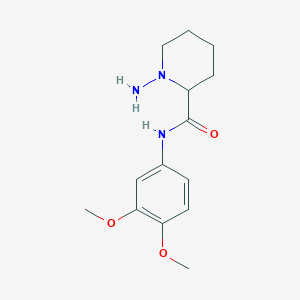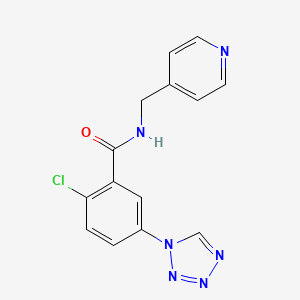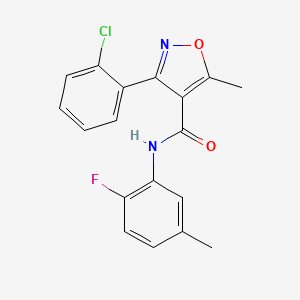![molecular formula C18H22O3 B5141663 4-[3-(3-methoxyphenoxy)propoxy]-1,2-dimethylbenzene](/img/structure/B5141663.png)
4-[3-(3-methoxyphenoxy)propoxy]-1,2-dimethylbenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[3-(3-methoxyphenoxy)propoxy]-1,2-dimethylbenzene, also known as SR-57227A, is a selective serotonin 5-HT3 receptor antagonist. It has been widely used in scientific research to investigate the role of serotonin in various physiological and pathological processes.
作用机制
4-[3-(3-methoxyphenoxy)propoxy]-1,2-dimethylbenzene acts as a selective antagonist of the serotonin 5-HT3 receptor. This receptor is a ligand-gated ion channel that is found in the central and peripheral nervous systems. By blocking the 5-HT3 receptor, this compound prevents the binding of serotonin to the receptor and inhibits the downstream signaling pathways that are activated by serotonin.
Biochemical and Physiological Effects
This compound has been shown to modulate the release of neurotransmitters, such as dopamine and acetylcholine, in the brain. It has also been shown to inhibit the growth of cancer cells in vitro. Additionally, this compound has been shown to have anti-inflammatory properties and may have potential therapeutic applications in the treatment of inflammatory diseases.
实验室实验的优点和局限性
One of the advantages of using 4-[3-(3-methoxyphenoxy)propoxy]-1,2-dimethylbenzene in lab experiments is its high selectivity for the 5-HT3 receptor. This allows researchers to study the specific effects of serotonin on this receptor without interference from other neurotransmitters. However, one limitation of using this compound is its relatively low potency compared to other 5-HT3 receptor antagonists. This may require higher concentrations of the drug to achieve the desired effects.
未来方向
There are several future directions for research on 4-[3-(3-methoxyphenoxy)propoxy]-1,2-dimethylbenzene. One direction is to investigate its potential therapeutic applications in the treatment of inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Another direction is to study its effects on the regulation of mood, appetite, and sleep, and its potential applications in the treatment of psychiatric disorders. Additionally, further research is needed to optimize the synthesis method of this compound and to develop more potent 5-HT3 receptor antagonists.
Conclusion
In conclusion, this compound is a selective serotonin 5-HT3 receptor antagonist that has been widely used in scientific research to investigate the role of serotonin in various physiological and pathological processes. Its high selectivity for the 5-HT3 receptor makes it a valuable tool for studying the specific effects of serotonin on this receptor. However, its relatively low potency compared to other 5-HT3 receptor antagonists may require higher concentrations of the drug to achieve the desired effects. Future research on this compound may lead to the development of new treatments for inflammatory diseases and psychiatric disorders.
合成方法
The synthesis of 4-[3-(3-methoxyphenoxy)propoxy]-1,2-dimethylbenzene involves several steps, including the reaction of 4-bromo-1,2-dimethylbenzene with 3-(3-methoxyphenoxy)propylmagnesium bromide to form this compound. The final product is obtained by purification through column chromatography and recrystallization.
科学研究应用
4-[3-(3-methoxyphenoxy)propoxy]-1,2-dimethylbenzene has been widely used in scientific research to investigate the role of serotonin in various physiological and pathological processes. It has been shown to modulate the release of neurotransmitters, such as dopamine and acetylcholine, in the brain. It has also been used to study the role of serotonin in the regulation of mood, appetite, and sleep.
属性
IUPAC Name |
4-[3-(3-methoxyphenoxy)propoxy]-1,2-dimethylbenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22O3/c1-14-8-9-18(12-15(14)2)21-11-5-10-20-17-7-4-6-16(13-17)19-3/h4,6-9,12-13H,5,10-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNFFLQOVEJNJBJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OCCCOC2=CC=CC(=C2)OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-{[(5-chloro-3-pyridinyl)oxy]methyl}-N-[1-(4-pyridinyl)propyl]-3-isoxazolecarboxamide](/img/structure/B5141603.png)
![2-ethoxyethyl 4-[3-(benzyloxy)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B5141613.png)
![2,2,2-trichloro-1-(9-methyl-2-phenyl-9H-imidazo[1,2-a]benzimidazol-3-yl)ethanol](/img/structure/B5141616.png)

![ethyl 3-benzyl-1-{[(2-ethoxy-2-oxoethyl)amino]carbonyl}-3-piperidinecarboxylate](/img/structure/B5141627.png)
![4-[4-(4-bromophenyl)-1,3-thiazol-2-yl]phenol](/img/structure/B5141637.png)



![1-ethyl-3-[4-oxo-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B5141658.png)

![3-{[(2,3-dimethylphenyl)amino]sulfonyl}-N-(2-furylmethyl)-4-methylbenzamide](/img/structure/B5141687.png)
